![molecular formula C12H9ClO2S B160332 4-Biphenylsulfonyl Chloride CAS No. 1623-93-4](/img/structure/B160332.png)
4-Biphenylsulfonyl Chloride
Overview
Description
4-Biphenylsulfonyl Chloride is a white crystalline powder . It is a reactant for the preparation of anilinopyrimidinesulfonamides as potential anticancer agents and the synthesis of inhibitors of the hypoxia inducible factor pathway .
Synthesis Analysis
The synthesis of 4-Biphenylsulfonyl Chloride involves the chlorosulfonylation of substituted benzenes in dry chloroform by dropwise addition of chlorosulfonic acid over a period of 45-60 minutes at 0-5°C . After completion of the chlorosulfonic acid addition, the reaction mixture is stirred for an additional 45 minutes at room temperature .Molecular Structure Analysis
The molecular formula of 4-Biphenylsulfonyl Chloride is C12H9ClO2S . The SMILES string representation is ClS(=O)(=O)c1ccc(cc1)-c2ccccc2 .Chemical Reactions Analysis
4-Biphenylsulfonyl Chloride is used as a reactant in the preparation of anilinopyrimidinesulfonamides as potential anticancer agents and the synthesis of inhibitors of the hypoxia inducible factor pathway .Physical And Chemical Properties Analysis
4-Biphenylsulfonyl Chloride is a white to cream-colored crystalline powder . It has a melting point of 103-108°C . It is insoluble in water and reacts with water .Scientific Research Applications
Preparation of Anilinopyrimidinesulfonamides
4-Biphenylsulfonyl Chloride is used as a reactant for the preparation of anilinopyrimidinesulfonamides . These compounds are being researched as potential anticancer agents .
Synthesis of Hypoxia Inducible Factor Pathway Inhibitors
This compound plays a crucial role in the synthesis of inhibitors of the hypoxia-inducible factor pathway . This pathway is involved in cellular responses to low oxygen, and its inhibitors have potential applications in cancer treatment .
Preparation of Hydroxy-Sulfonyl-Piperidinyl Butyramides
4-Biphenylsulfonyl Chloride is used in the preparation of hydroxy-sulfonyl-piperidinyl butyramides . These compounds are being studied as Histone Deacetylase (HDAC) inhibitors , which have potential antitumor properties .
Palladium-Catalyzed Desulfitative C-Arylation
This compound is involved in palladium-catalyzed desulfitative C-arylation . This reaction is a key step in many organic synthesis processes .
Organic Synthesis
4-Biphenylsulfonyl Chloride is a sulfonyl halide , a class of organic compounds widely used in organic synthesis. They are used as electrophiles in coupling reactions and in the preparation of sulfones and sulfonamides .
Chemical Research
This compound is used in chemical research, particularly in the field of organic chemistry . It’s a valuable reagent in the synthesis of various organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
4-Biphenylsulfonyl Chloride, also known as Biphenyl-4-sulfonyl chloride, is a biochemical reagent . It is used as a biological material or organic compound in life science-related research . .
Mode of Action
It is known to be a reactant in the preparation of anilinopyrimidinesulfonamides as potential anticancer agents and in the synthesis of inhibitors of the hypoxia-inducible factor pathway . This suggests that it may interact with its targets to induce changes that could potentially inhibit cancer cell growth or hypoxia-inducible factors.
Biochemical Pathways
Given its use in the synthesis of potential anticancer agents and inhibitors of the hypoxia-inducible factor pathway , it can be inferred that it may influence pathways related to cell proliferation and hypoxia response.
Result of Action
Given its use in the synthesis of potential anticancer agents and inhibitors of the hypoxia-inducible factor pathway , it can be inferred that its action may result in the inhibition of cancer cell growth or hypoxia response.
properties
IUPAC Name |
4-phenylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBQXDHCMLLQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167352 | |
Record name | (1,1'-Biphenyl)-4-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylsulfonyl Chloride | |
CAS RN |
1623-93-4 | |
Record name | [1,1′-Biphenyl]-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-sulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]-4-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Biphenylsulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89GAW486V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Biphenylsulfonyl Chloride in the synthesis of the fluorescent agent described in the research paper?
A: 4-Biphenylsulfonyl Chloride serves as a key reagent in the synthesis of a fluorescent agent with a maximum emission wavelength of 550 nm. The research paper describes adding 4-Biphenylsulfonyl Chloride to 5-chloro-2-aminobenzoic acid in pyridine to achieve this synthesis []. This reaction likely involves the sulfonylation of the amino group in 5-chloro-2-aminobenzoic acid by 4-Biphenylsulfonyl Chloride, contributing to the formation of the final fluorescent molecule. The study highlights that using a reduced volume of pyridine, compared to previous methods, resulted in a 20% increase in yield [].
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